Metofenazate

Description

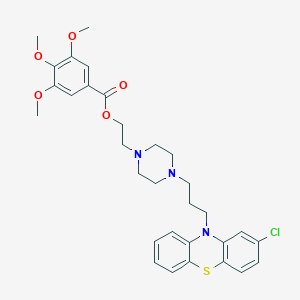

Structure

3D Structure

Properties

IUPAC Name |

2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36ClN3O5S/c1-37-26-19-22(20-27(38-2)30(26)39-3)31(36)40-18-17-34-15-13-33(14-16-34)11-6-12-35-24-7-4-5-8-28(24)41-29-10-9-23(32)21-25(29)35/h4-5,7-10,19-21H,6,11-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAQLUVXNKOTTHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OCCN2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36ClN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

522-23-6 (difumarate) | |

| Record name | Metofenazate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000388512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50192065 | |

| Record name | Metofenazate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

598.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

388-51-2 | |

| Record name | 2-[4-[3-(2-Chloro-10H-phenothiazin-10-yl)propyl]-1-piperazinyl]ethyl 3,4,5-trimethoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=388-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metofenazate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000388512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metofenazate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METOFENAZATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27J5OW8OGT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Metofenazate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metofenazate is a phenothiazine derivative that has been identified as a selective calmodulin inhibitor. While its precise and comprehensive receptor binding profile is not extensively documented in publicly available literature, its primary established mechanism of action revolves around the modulation of calcium-calmodulin signaling. This guide provides a detailed overview of the known molecular interactions of this compound, with a focus on its calmodulin inhibitory activity. Due to the limited availability of specific receptor binding data for this compound, this document also provides a contextual overview of the typical receptor binding profiles of phenothiazine antipsychotics to offer a broader understanding of its potential pharmacological effects. Detailed experimental methodologies for key assays are also presented.

Core Mechanism of Action: Calmodulin Inhibition

The principal established mechanism of action for this compound is the selective inhibition of calmodulin (CaM), a ubiquitous and essential calcium-binding protein that transduces calcium signals by binding to and regulating a multitude of different protein targets.

This compound has been shown to inhibit the calmodulin-dependent stimulation of cyclic nucleotide phosphodiesterase. This inhibitory effect is a key indicator of its interaction with calmodulin.

Quantitative Data: Calmodulin Inhibition

| Compound | Target | Assay | Ki (µmol/l) |

| This compound | Calmodulin | Inhibition of CaM-dependent phosphodiesterase stimulation | 7 |

| Trifluoperazine (Reference) | Calmodulin | Inhibition of CaM-dependent phosphodiesterase stimulation | 4 |

Signaling Pathway: Calmodulin Inhibition by this compound

Putative Pharmacological Profile: Insights from Phenothiazines

Contextual Receptor Binding Affinities of Representative Phenothiazines

The following data is for illustrative purposes to show the typical multi-receptor binding profile of phenothiazines and is not specific to this compound.

| Receptor Subtype | Chlorpromazine (Ki, nM) | Trifluoperazine (Ki, nM) |

| Dopamine D₂ | 1.1 | 1.2 |

| Serotonin 5-HT₂ₐ | 2.5 | 10 |

| α₁-Adrenergic | 2.1 | 10 |

| Muscarinic M₁ | 29 | 250 |

| Histamine H₁ | 1.0 | 4.0 |

Data compiled from various public domain sources. Actual values may vary between studies.

Experimental Protocols

Calmodulin-Dependent Phosphodiesterase (PDE1) Inhibition Assay

This assay is designed to determine the inhibitory potential of a compound on the activity of calmodulin-dependent phosphodiesterase.

Workflow:

Detailed Methodology:

-

Reaction Buffer Preparation: A typical reaction buffer may contain 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM CaCl₂, and 0.1 mg/mL bovine serum albumin (BSA).

-

Enzyme and Calmodulin Preparation: Purified calmodulin and calmodulin-dependent phosphodiesterase (PDE1) are added to the reaction buffer.

-

Compound Addition: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A vehicle control (solvent only) is also prepared.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate, typically cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP), often radiolabeled (e.g., [³H]-cAMP).

-

Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 10-30 minutes).

-

Reaction Termination: The reaction is stopped, often by heat inactivation (e.g., boiling for 1-2 minutes).

-

Product Measurement: The amount of product (e.g., [³H]-AMP) is quantified. This can be achieved by various methods, including chromatography or scintillation counting after separation of the product from the substrate.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by non-linear regression analysis of the concentration-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Radioligand Binding Assay for Neurotransmitter Receptors

This is a standard method to determine the affinity of a compound for a specific receptor.

Workflow:

Detailed Methodology:

-

Membrane Preparation: Cell membranes from tissues or cultured cells expressing the receptor of interest (e.g., dopamine D₂ receptors) are prepared by homogenization and centrifugation.

-

Assay Buffer: A suitable buffer is used to maintain pH and ionic strength (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

-

Incubation: The cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]-spiperone for D₂ receptors) and varying concentrations of the unlabeled competitor drug (this compound).

-

Determination of Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a known, non-radioactive ligand for the receptor to determine non-specific binding.

-

Separation: After incubation to equilibrium, the bound radioligand is separated from the free radioligand. This is commonly done by rapid vacuum filtration through glass fiber filters, which trap the membranes.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined from a competition curve. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The primary and most substantiated mechanism of action for this compound is its role as a selective calmodulin inhibitor. This interaction likely underlies a significant portion of its pharmacological effects. While direct, quantitative evidence of its binding to a wide array of neurotransmitter receptors is not extensively available, its classification as a phenothiazine suggests a probable interaction with dopamine, serotonin, adrenergic, muscarinic, and histamine receptors. Further research employing comprehensive radioligand binding studies and functional assays is necessary to fully elucidate the complete molecular pharmacology of this compound and to correlate its binding affinities with its overall therapeutic and side-effect profile. The experimental protocols detailed herein provide a foundation for such future investigations.

Metofenazate: A Selective Calmodulin Inhibitor for Research and Drug Development

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of metofenazate, a phenothiazine derivative that acts as a selective inhibitor of calmodulin (CaM). This document details its mechanism of action, quantitative inhibitory properties, and the experimental protocols used for its characterization. It is intended to serve as a valuable resource for researchers investigating CaM-mediated signaling pathways and for professionals involved in the development of novel therapeutics targeting these pathways.

Introduction to Calmodulin and Its Inhibition

Calmodulin is a ubiquitous, highly conserved calcium-binding protein that plays a pivotal role as a primary transducer of intracellular calcium signals. Upon binding Ca2+, CaM undergoes a conformational change, enabling it to interact with and modulate the activity of a diverse array of downstream effector proteins. These include protein kinases, phosphatases, phosphodiesterases, and ion channels, which in turn regulate a multitude of cellular processes such as cell cycle progression, proliferation, apoptosis, and neuronal signaling. The central role of CaM in cellular signaling makes it an attractive target for therapeutic intervention in various disease states, including cancer, inflammation, and neurological disorders.

Phenothiazines are a class of compounds known to antagonize CaM activity. This compound has been identified as a particularly selective inhibitor of CaM, demonstrating a greater specificity for CaM over other calcium-binding proteins like troponin C.[1] This selectivity makes this compound a valuable tool for dissecting the specific roles of CaM in complex biological systems.

Quantitative Data on this compound's Inhibitory Activity

The inhibitory potency and selectivity of this compound have been quantified through various biochemical assays. The following tables summarize the key quantitative data available for this compound and, for comparative purposes, the less selective phenothiazine inhibitor, trifluoperazine (TFP).

Table 1: Inhibition of Calmodulin-Dependent Cyclic Nucleotide Phosphodiesterase

| Compound | Inhibition Constant (Ki) |

| This compound | 7 µmol/l[1] |

| Trifluoperazine | 4 µmol/l[1] |

Table 2: Interaction with Calmodulin and Troponin C Measured by Fluorescence Spectroscopy

| Compound | Half-maximal Fluorescence Enhancement (Calmodulin) | Effect on Troponin C Fluorescence |

| This compound | 6 µmol/l[1] | No influence up to 1000 µmol/l[1] |

| Trifluoperazine | 4 µmol/l[1] | Half-maximal increase at 24 µmol/l[1] |

Table 3: Effect on Ca2+-Dependent Actomyosin ATPase Activity

| Compound | Effect on Maximum Ca2+ Stimulation |

| This compound | No effect[1] |

| Trifluoperazine | 35% decrease at 100 µmol/l[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as a selective calmodulin inhibitor.

Fluorescence Spectroscopy Assay for Calmodulin Binding

This protocol is based on the use of a fluorescent dye, 3,3'-dipropylthiocarbocyanine iodide, to monitor the interaction of compounds with calmodulin and troponin C.[1]

Materials:

-

Calmodulin (bovine brain)

-

Troponin C (rabbit skeletal muscle)

-

This compound

-

Trifluoperazine (for comparison)

-

3,3'-dipropylthiocarbocyanine iodide dye

-

Buffer solution (e.g., 50 mM Tris-HCl, pH 7.4)

-

CaCl2 solution

-

EGTA solution

-

Fluorometer

Procedure:

-

Prepare a stock solution of the fluorescent dye in an appropriate solvent (e.g., ethanol).

-

Prepare working solutions of calmodulin and troponin C in the buffer.

-

In a cuvette, mix the calmodulin or troponin C solution with the fluorescent dye.

-

Add CaCl2 to the mixture to ensure Ca2+ saturation of the proteins.

-

Record the baseline fluorescence of the protein-dye complex.

-

Add increasing concentrations of this compound (or trifluoperazine) to the cuvette.

-

After each addition, allow the mixture to equilibrate and then record the fluorescence intensity.

-

The fluorescence enhancement is plotted against the concentration of the inhibitor to determine the concentration required for half-maximal fluorescence enhancement.

Calmodulin-Dependent Cyclic Nucleotide Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines a general procedure for measuring the inhibition of CaM-dependent PDE activity.

Materials:

-

Calmodulin-dependent phosphodiesterase (PDE1)

-

Calmodulin

-

This compound

-

Cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP) as substrate

-

Assay buffer (e.g., Tris-HCl buffer containing MgCl2 and CaCl2)

-

Snake venom nuclease (e.g., from Crotalus atrox)

-

Inorganic pyrophosphatase

-

Reagents for phosphate detection (e.g., malachite green-based reagent)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, calmodulin, and CaCl2.

-

Add the phosphodiesterase enzyme to the mixture.

-

Add varying concentrations of this compound to the wells of a microplate.

-

Initiate the reaction by adding the cyclic nucleotide substrate (cAMP or cGMP).

-

Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding a stopping reagent (e.g., 5% trichloroacetic acid).

-

Add snake venom nuclease and inorganic pyrophosphatase to convert the resulting 5'-AMP or 5'-GMP to adenosine/guanosine and inorganic phosphate.

-

Add the phosphate detection reagent and measure the absorbance at the appropriate wavelength.

-

The percentage of inhibition is calculated relative to a control without the inhibitor. The Ki value can be determined by fitting the data to the appropriate inhibition model.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving calmodulin and a general experimental workflow for characterizing a selective calmodulin inhibitor like this compound.

Caption: Calmodulin signaling pathway and the point of inhibition by this compound.

Caption: General experimental workflow for characterizing a selective calmodulin inhibitor.

Conclusion

This compound stands out as a valuable research tool due to its demonstrated selectivity for calmodulin over other calcium-binding proteins. This technical guide provides the foundational knowledge, including quantitative data and detailed experimental protocols, necessary for its effective use in the laboratory. By elucidating the specific roles of calmodulin in various signaling cascades, this compound can contribute significantly to our understanding of cellular regulation and aid in the development of novel therapeutic strategies targeting calmodulin-mediated pathways. Further research to determine its inhibitory profile against a wider range of calmodulin-dependent enzymes will enhance its utility as a selective pharmacological probe.

References

An In-Depth Technical Guide to the Chemical Structure of Metofenazate

For Researchers, Scientists, and Drug Development Professionals

Introduction to Metofenazate

This compound is a phenothiazine derivative that has been investigated for its antipsychotic properties. As a member of the phenothiazine class of drugs, its mechanism of action is primarily associated with the modulation of dopaminergic and other neurotransmitter systems in the central nervous system. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its synthesis, physicochemical properties, and analytical characterization. Furthermore, it delves into its pharmacological profile, detailing its mechanism of action, receptor binding affinities, and metabolic pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical Structure and Identification

This compound is chemically known as 2-[4-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]-1-piperazinyl]ethyl 3,4,5-trimethoxybenzoate.[1] Its chemical structure is characterized by a tricyclic phenothiazine core, a piperazine linker, and a 3,4,5-trimethoxybenzoate ester moiety.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 3,4,5-trimethoxybenzoate |

| CAS Number | 388-51-2 |

| Molecular Formula | C31H36ClN3O5S |

| Molecular Weight | 598.15 g/mol |

| SMILES String | COC1=CC(=CC(=C1OC)OC)C(=O)OCCN2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl |

| InChI Key | BAQLUVXNKOTTHU-UHFFFAOYSA-N |

Synthesis of this compound

A common route for synthesizing the 2-chlorophenothiazine core involves the reaction of m-chloroaniline with o-chlorobenzoic acid to form 2-(3-chlorophenylamino)benzoic acid, which is then cyclized in the presence of a catalyst such as iodine and sulfur.[2]

The subsequent steps would involve the alkylation of the 2-chlorophenothiazine at the N-10 position with a propyl halide derivative containing a protected piperazine ring. This is followed by deprotection and reaction with a suitable ethyl 3,4,5-trimethoxybenzoate derivative to yield this compound.

Caption: General synthetic workflow for this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

| pKa | Not available |

| LogP | Not available |

Pharmacological Profile

Mechanism of Action

This compound, like other phenothiazine antipsychotics, is believed to exert its therapeutic effects primarily through the antagonism of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain. Blockade of these receptors is thought to alleviate the positive symptoms of psychosis, such as hallucinations and delusions.

Additionally, this compound has been identified as a calmodulin inhibitor.[3] Calmodulin is a ubiquitous calcium-binding protein that modulates the activity of numerous enzymes and signaling pathways. Inhibition of calmodulin may contribute to the diverse pharmacological effects of this compound.

Caption: Proposed mechanism of action of this compound.

Receptor Binding Profile

The affinity of this compound for various neurotransmitter receptors determines its therapeutic efficacy and side-effect profile. While specific Ki values for this compound are not widely published, the receptor binding profiles of phenothiazine antipsychotics are generally characterized by affinity for dopamine, serotonin, histamine, adrenergic, and muscarinic receptors.

Table 3: Anticipated Receptor Binding Profile of this compound (Qualitative)

| Receptor Family | Receptor Subtype | Anticipated Affinity |

| Dopamine | D2 | High |

| D1, D3, D4 | Moderate to Low | |

| Serotonin | 5-HT2A, 5-HT2C | Moderate to High |

| 5-HT1A, 5-HT7 | Moderate to Low | |

| Histamine | H1 | High |

| Adrenergic | α1, α2 | Moderate to High |

| Muscarinic | M1-M5 | Moderate to Low |

Note: This table is based on the general binding characteristics of phenothiazine antipsychotics and is not based on experimentally determined Ki values for this compound.

Metabolism

The metabolism of this compound is expected to occur primarily in the liver, mediated by cytochrome P450 (CYP) enzymes. The metabolic pathways for phenothiazines typically involve N-dealkylation, S-oxidation, and aromatic hydroxylation, followed by glucuronidation.

Specific in vitro and in vivo metabolism studies for this compound are not extensively documented in the available literature. However, based on the metabolism of structurally related phenothiazines, the major metabolites of this compound are likely to be the N-dealkylated piperazine derivative and the sulfoxide of the parent compound.

Caption: Postulated metabolic pathways of this compound.

Analytical Characterization

A comprehensive analytical characterization is essential for the identification, quantification, and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. Under electron ionization (EI), the molecule would be expected to fragment at the ester linkage and the bonds of the piperazine side chain. The fragmentation pattern can provide valuable information for structural confirmation.[4] Specific mass spectral data and fragmentation analysis for this compound are not widely published.

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the separation, identification, and quantification of this compound in bulk drug substances and pharmaceutical formulations. A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer would likely be suitable for the analysis of this compound.[5][6][7][8] The detection wavelength would be selected based on the UV absorbance maxima of the molecule.

Experimental Protocol: Hypothetical HPLC Method Development

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at a wavelength determined by UV-Vis spectrophotometry.

-

Column Temperature: 30 °C.

-

Standard and Sample Preparation: Dissolve accurately weighed amounts of this compound standard and sample in a suitable diluent (e.g., mobile phase).

Conclusion

This technical guide has provided a detailed overview of the chemical structure of this compound, encompassing its synthesis, physicochemical properties, pharmacological profile, and analytical characterization. While specific experimental data for this compound is limited in the publicly available literature, this document consolidates the known information and provides a framework for further research and development. A deeper understanding of the structure-activity relationships, detailed metabolic pathways, and comprehensive analytical methods will be crucial for the potential advancement of this compound as a therapeutic agent.

References

- 1. echemi.com [echemi.com]

- 2. CN101417986A - Method for preparing 2-chlorophenothiazine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. A validated HPLC method for separation and determination of promethazine enantiomers in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Metofenazate: A Deep Dive into its Discovery and Scientific History

For the attention of researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of metofenazate. This document collates available scientific information to offer a detailed understanding of this phenothiazine derivative.

This compound, also known by its alternative names Methophenazine, Frenolon, and Phrenolon, is a phenothiazine derivative that has been noted for its activity as a calmodulin inhibitor. While its clinical use and research profile are not as extensive as other prominent phenothiazines, understanding its scientific journey provides valuable insights into the structure-activity relationships and pharmacological nuances of this class of compounds.

Chemical and Physical Properties

A foundational understanding of a compound begins with its chemical and physical characteristics. This compound's properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C31H36ClN3O5S |

| Molecular Weight | 598.15 g/mol |

| CAS Number | 388-51-2 |

| IUPAC Name | 2-(4-(3-(2-chloro-10H-phenothiazin-10-yl)propyl)piperazin-1-yl)ethyl 3,4,5-trimethoxybenzoate |

| Synonyms | Methophenazine, Frenolon, Phrenolon |

The Discovery of this compound: An Obscure History

The precise details surrounding the discovery of this compound, including the specific researchers, institutions, and the exact year of its synthesis, are not well-documented in readily accessible scientific literature. It emerged during a period of intense research and development into phenothiazine derivatives following the groundbreaking discovery of chlorpromazine's antipsychotic effects in the early 1950s. The general timeline of antipsychotic drug discovery, which saw the introduction of numerous phenothiazines between 1954 and 1975, provides a likely timeframe for its initial synthesis and investigation.[1]

The development of phenothiazine derivatives was a landmark in medicinal chemistry, with research efforts focused on modifying the core structure to enhance therapeutic efficacy and alter side-effect profiles.[2]

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the public domain, the general synthesis of phenothiazine derivatives can be described. The core phenothiazine structure was first synthesized by Bernthsen in 1883.[2] Modern syntheses often involve the cyclization of 2-substituted diphenyl sulfides.[2] The synthesis of various phenothiazine derivatives typically involves the reaction of diphenylamine with sulfur to form the 10H-phenothiazine core, which is then further modified.[3]

A logical synthetic pathway for this compound, based on its structure, would likely involve the following key steps:

References

Metofenazate: A Technical Overview of a Selective Calmodulin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information on Metofenazate is compiled from limited publicly available data. This document is intended for informational purposes and highlights the scarcity of comprehensive research on this compound.

Introduction

This compound (also known as Methophenazine, Frenolon, and Phrenolon) is a phenothiazine derivative identified as a selective calmodulin (CaM) inhibitor.[1] Its chemical structure is related to other phenothiazine antipsychotics. Despite its early identification and classification, comprehensive pharmacological data on this compound remains sparse in the scientific literature, with most of the available information dating back several decades. This guide summarizes the existing knowledge on its pharmacological properties.

Mechanism of Action

The primary established mechanism of action for this compound is the selective inhibition of calmodulin.[1] Calmodulin is a ubiquitous, calcium-binding protein that plays a crucial role in numerous cellular signaling pathways by modulating the activity of a wide range of enzymes and proteins.

This compound's interaction with calmodulin is characterized by its high selectivity over troponin C, another calcium-binding protein involved in muscle contraction.[1] As a phenothiazine, the inhibitory action of this compound on calmodulin is likely mediated through both hydrophobic and ionic interactions with the protein.

Pharmacodynamics

In Vitro Activity

Quantitative data on the in vitro pharmacodynamics of this compound is limited to a single study from 1985. The key findings from this study are summarized in Table 1.

Table 1: In Vitro Pharmacodynamic Properties of this compound [1]

| Parameter | Value | Description |

| Calmodulin-Dye Complex Interaction | 6 µmol/L (half maximal fluorescence enhancement) | Concentration of this compound required to produce half of the maximum change in fluorescence of a dye-calmodulin complex, indicating binding. |

| Phosphodiesterase Inhibition (Ki) | 7 µmol/L | The inhibition constant for the calmodulin-dependent stimulation of phosphodiesterase, indicating the potency of this compound in blocking this CaM-mediated enzymatic activity. |

| Troponin C Interaction | No influence up to 1000 µmol/L | Demonstrates high selectivity for calmodulin over troponin C. |

Qualitative Pharmacodynamic Effects

Descriptive reports suggest that this compound, under the name Frenolon, was used in psychiatric practice. Its effects are described as having a weak antipsychotic activity combined with a stimulating effect.[2] It was also reported to possess some sedative properties without inducing significant lethargy and to have antiemetic effects.[2] The therapeutic onset was noted to be gradual, appearing within 2 to 5 days of treatment initiation.[2]

Pharmacokinetics

There is no publicly available quantitative data on the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties.

Clinical Efficacy and Safety

No formal, peer-reviewed clinical trial data for this compound is readily available. Descriptive information suggests its use in specific psychiatric conditions, such as certain forms of schizophrenia and severe neurotic diseases.[2]

Adverse Effects

Reported side effects, primarily from non-peer-reviewed sources, include insomnia, facial swelling, dizziness, and skin rash.[2] More frequent complications are reported to be extrapyramidal disorders, with a predominance of akathisia.[2]

Contraindications

This compound is reported to be contraindicated in individuals with severe liver or kidney disease, certain heart conditions with conduction disorders, blood diseases, and depression.[2] Its use during pregnancy and lactation is also contraindicated.[2]

Experimental Protocols (Generalized)

Detailed experimental protocols for the studies conducted on this compound are not available. The following are generalized methodologies for the types of assays used to characterize calmodulin inhibitors.

Calmodulin-Binding Assay (Fluorescence-Based)

This assay typically measures the change in fluorescence of a probe upon the binding of an inhibitor to calmodulin.

Figure 1: Generalized workflow for a fluorescence-based calmodulin binding assay.

-

Reagents: Purified calmodulin, a fluorescent probe (e.g., 8-Anilino-1-naphthalenesulfonic acid [ANS] or a dansylated calmodulin derivative), assay buffer containing calcium chloride.[3]

-

Procedure: a. Calmodulin and the fluorescent probe are incubated together in the assay buffer. b. A baseline fluorescence reading is taken. c. This compound is added at various concentrations. d. The change in fluorescence intensity is measured after an incubation period.

-

Analysis: The change in fluorescence is plotted against the concentration of this compound to determine the concentration at which half-maximal effect (EC₅₀) is observed.

Calmodulin-Dependent Phosphodiesterase (PDE) Inhibition Assay

This assay measures the ability of an inhibitor to block the calmodulin-stimulated activity of a phosphodiesterase enzyme.

References

Metofenazate: A Technical Guide for Researchers

This technical guide provides an in-depth overview of Metofenazate, a phenothiazine derivative recognized for its selective inhibition of calmodulin. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, quantitative data, and relevant experimental protocols.

Chemical Identification

| Identifier | Value |

| IUPAC Name | 2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 3,4,5-trimethoxybenzoate[1][2] |

| CAS Number | 388-51-2 (Parent Compound)[2][3] |

| 522-23-6 (Fumarate Salt) | |

| Synonyms | Methophenazine[2][4] |

| Molecular Formula | C₃₁H₃₆ClN₃O₅S |

| Molecular Weight | 598.2 g/mol |

Mechanism of Action

This compound functions as a selective inhibitor of calmodulin (CaM), a ubiquitous and essential calcium-binding protein that transduces calcium signals in eukaryotic cells. Upon binding Ca²⁺, calmodulin undergoes a conformational change that enables it to interact with and regulate a multitude of target proteins, thereby modulating a wide array of cellular processes.

This compound exerts its inhibitory effect by binding directly to calmodulin in a Ca²⁺-dependent manner. This interaction prevents calmodulin from activating its downstream targets, such as cyclic nucleotide phosphodiesterase. Notably, this compound has been shown to be more selective for calmodulin over other calcium-binding proteins like troponin C, making it a valuable tool for distinguishing between cellular processes mediated by these different proteins[5].

Quantitative Data

The inhibitory potency of this compound on calmodulin-mediated enzyme activity has been quantitatively assessed. The following table summarizes a key finding from in vitro studies.

| Parameter | Value | Enzyme System | Comments |

| Ki | 7 µmol/L[5] | Calmodulin-dependent cyclic nucleotide phosphodiesterase | This compound completely inhibited the calmodulin-dependent stimulation of the enzyme. |

Experimental Protocols

This section outlines a representative experimental protocol for determining the inhibitory activity of this compound on calmodulin-dependent cyclic nucleotide phosphodiesterase. This protocol is based on methodologies described for phenothiazine-based calmodulin inhibitors.

Objective: To determine the inhibitory constant (Ki) of this compound for the calmodulin-dependent activation of cyclic nucleotide phosphodiesterase (PDE).

Materials:

-

This compound

-

Calmodulin (bovine brain)

-

Calmodulin-deficient cyclic nucleotide phosphodiesterase (PDE1)

-

Calcium Chloride (CaCl₂)

-

EGTA

-

Tris-HCl buffer

-

Cyclic adenosine monophosphate (cAMP)

-

5'-Nucleotidase (from Crotalus atrox venom)

-

Inorganic pyrophosphatase

-

Reagents for phosphate determination (e.g., malachite green-based reagent)

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with a defined concentration of CaCl₂ to achieve a specific free Ca²⁺ concentration).

-

Prepare solutions of calmodulin, PDE1, cAMP, 5'-nucleotidase, and inorganic pyrophosphatase in the assay buffer.

-

-

Assay Setup:

-

Set up a series of reactions in a 96-well microplate.

-

Each reaction should contain the assay buffer, a fixed concentration of calmodulin, PDE1, and varying concentrations of this compound.

-

Include control reactions:

-

Basal activity (no calmodulin)

-

Fully activated (calmodulin without inhibitor)

-

Inhibitor controls (this compound without enzyme or calmodulin)

-

-

-

Enzymatic Reaction:

-

Pre-incubate calmodulin with the desired concentrations of this compound and CaCl₂ for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C) to allow for binding.

-

Initiate the reaction by adding PDE1 and the substrate, cAMP.

-

Allow the reaction to proceed for a defined period (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.

-

Stop the PDE reaction (e.g., by boiling or adding a stop solution).

-

-

Conversion to Inorganic Phosphate:

-

Add 5'-nucleotidase and inorganic pyrophosphatase to the reaction mixture to convert the product of the PDE reaction (AMP) to adenosine and inorganic phosphate.

-

Incubate for a sufficient time to ensure complete conversion.

-

-

Quantification:

-

Add a colorimetric reagent for phosphate detection (e.g., malachite green).

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from the sample readings.

-

Calculate the percentage of inhibition for each this compound concentration relative to the fully activated control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

-

Use the Cheng-Prusoff equation to calculate the Ki value from the IC₅₀, taking into account the concentration of calmodulin and its affinity for the enzyme.

-

Signaling Pathway

This compound intervenes in the calcium/calmodulin signaling pathway. The following diagram illustrates the canonical pathway and the point of inhibition by this compound.

This guide provides a foundational understanding of this compound for research and development purposes. Further investigation into its broader pharmacological profile and in vivo effects is warranted to fully elucidate its therapeutic potential.

References

- 1. Inhibition of calmodulin-dependent cyclic AMP phosphodiesterase by phenoxazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A complete map of the Calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Research Portal [researchdiscovery.drexel.edu]

- 4. researchgate.net [researchgate.net]

- 5. This compound as a more selective calmodulin inhibitor than trifluoperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Metofenazate and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Metofenazate, a phenothiazine derivative with significant pharmacological activity. It delves into its synonyms, core mechanism of action as a calmodulin and dopamine D2 receptor antagonist, quantitative data from experimental studies, and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Synonyms and Chemical Identity

This compound is known by several synonyms, reflecting its history and various salt forms. Understanding these alternative names is crucial for a comprehensive literature search and chemical inventory management.

-

Methophenazine [1]

-

Frenolon

-

Phrenolon

-

This compound difumarate

-

Methophenazine difumarate

-

Methophenazate acid fumarate

Chemically, this compound is 2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 3,4,5-trimethoxybenzoate. Its molecular formula is C₃₁H₃₆ClN₃O₅S.

Quantitative Data

This compound's primary pharmacological actions are the inhibition of calmodulin and the antagonism of the dopamine D2 receptor. The following table summarizes key quantitative data from in vitro studies that characterize these interactions.

| Parameter | Value | Target/Assay | Notes |

| Ki | 7 µmol/L | Calmodulin-dependent cyclic nucleotide phosphodiesterase | Inhibition constant, indicating the concentration required to produce half-maximum inhibition.[1] |

| Concentration for half-maximal fluorescence enhancement | 6 µmol/L | Calmodulin-dye complex | This value reflects the concentration at which this compound causes a 50% increase in fluorescence, indicating binding to calmodulin.[1] |

| Effect on Actomyosin ATPase | No significant effect | Troponin C mediated Ca²⁺ stimulation of actomyosin ATPase | Unlike some other calmodulin inhibitors, this compound shows selectivity for calmodulin over troponin C.[1] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the interaction of this compound with its primary targets.

Calmodulin-Binding Pull-Down Assay

This assay is used to qualitatively or semi-quantitatively assess the binding of a compound, such as this compound, to calmodulin.

Materials:

-

Calmodulin-agarose beads (or other calmodulin-immobilized resin)

-

Cell or tissue lysate containing target proteins

-

Binding buffer (e.g., Tris-HCl buffer with CaCl₂)

-

Wash buffer (Binding buffer with a mild detergent like Tween-20)

-

Elution buffer (e.g., Tris-HCl buffer with EGTA to chelate Ca²⁺)

-

This compound stock solution

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Preparation of Lysate: Prepare a protein lysate from the cells or tissue of interest using a suitable lysis buffer.

-

Equilibration of Calmodulin Beads: Wash the calmodulin-agarose beads with binding buffer to equilibrate them.

-

Binding of this compound: Incubate the equilibrated calmodulin beads with varying concentrations of this compound in the binding buffer. A control with no this compound should be included.

-

Incubation with Lysate: Add the cell or tissue lysate to the beads and incubate with gentle agitation to allow calmodulin-binding proteins to interact with the calmodulin on the beads.

-

Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the calmodulin beads using the elution buffer. The chelation of Ca²⁺ by EGTA will disrupt the Ca²⁺-dependent binding of many proteins to calmodulin.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against known calmodulin-binding proteins to assess the inhibitory effect of this compound on these interactions.

Phosphodiesterase (PDE) Inhibition Assay

This assay quantitatively measures the inhibitory effect of a compound on the activity of calmodulin-dependent phosphodiesterase.

Materials:

-

Purified calmodulin

-

Purified cyclic nucleotide phosphodiesterase (e.g., PDE1)

-

Substrate (e.g., cAMP or cGMP)

-

Assay buffer (containing appropriate ions and pH)

-

This compound stock solution

-

Method for detecting the product of the PDE reaction (e.g., malachite green assay for phosphate or a fluorescent-based assay)

Protocol:

-

Reaction Setup: In a microplate, prepare reaction mixtures containing the assay buffer, calmodulin, and phosphodiesterase.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction wells. Include a control with no inhibitor.

-

Pre-incubation: Pre-incubate the enzyme and inhibitor for a defined period to allow for binding.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate (cAMP or cGMP).

-

Incubation: Incubate the reaction at a controlled temperature for a specific time.

-

Termination and Detection: Stop the reaction and measure the amount of product formed using a suitable detection method.

-

Data Analysis: Plot the enzyme activity against the concentration of this compound to determine the IC₅₀ or Ki value.

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effects, particularly its antipsychotic properties, through a dual mechanism of action: inhibition of calmodulin and antagonism of the dopamine D2 receptor.

Calmodulin Inhibition Pathway

Calmodulin is a ubiquitous intracellular Ca²⁺ sensor that regulates a multitude of cellular processes by activating various enzymes and proteins. By binding to the Ca²⁺-calmodulin complex, this compound prevents its interaction with downstream targets, thereby inhibiting their activity.

Dopamine D2 Receptor Antagonism Pathway

As a typical antipsychotic, this compound acts as an antagonist at dopamine D2 receptors, particularly in the mesolimbic pathway of the brain. This blockade is believed to be the primary mechanism for its antipsychotic effects.

Conclusion

This compound is a pharmacologically active compound with a well-defined dual mechanism of action involving calmodulin inhibition and dopamine D2 receptor antagonism. This guide provides essential technical information, including quantitative data and experimental protocols, to support further research and development of this and related compounds. The provided signaling pathway diagrams offer a visual representation of its molecular interactions, aiding in the conceptual understanding of its effects. Further investigation into the specific binding affinities at various receptor subtypes and a more detailed elucidation of its downstream signaling consequences will continue to be valuable areas of research.

References

Metofenazate: A Comprehensive Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metofenazate is a phenothiazine derivative that has been investigated for its antipsychotic and calmodulin inhibitory activities. A thorough understanding of its physical and chemical properties is fundamental for research, drug development, and analytical method development. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action.

Chemical and Physical Properties

This compound, with the IUPAC name 2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 3,4,5-trimethoxybenzoate, is a complex organic molecule. Its physicochemical properties are summarized in the table below. It is important to note that this compound is often available as a difumarate salt, which can influence its properties such as molecular weight and solubility.

| Property | Value | Salt Form | Reference |

| IUPAC Name | 2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 3,4,5-trimethoxybenzoate | Base | [1] |

| CAS Number | 388-51-2 | Base | [2][3] |

| CAS Number | 522-23-6 | Difumarate | [2] |

| Molecular Formula | C₃₁H₃₆ClN₃O₅S | Base | [2][4] |

| Molecular Formula | C₃₉H₄₄ClN₃O₁₃S | Difumarate | [5] |

| Molecular Weight | 598.15 g/mol | Base | [2][3][6] |

| Molecular Weight | 830.3 g/mol | Difumarate | [5] |

| Appearance | Colorless to light yellow oil | Base | [3] |

| Melting Point | 102-107 °C | Base | [2] |

| Boiling Point | Data not available | - | |

| Solubility | Soluble in DMSO (100 mg/mL) | Base | [3] |

| pKa | Data not available | - | |

| logP (predicted) | 6.3 | Base | [1] |

| Stereochemistry | Achiral | Difumarate | [7] |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate determination and verification of the physicochemical properties of this compound. Below are generalized yet detailed methodologies for key experiments.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, a general outline of which is provided below. This protocol is based on synthetic strategies for similar phenothiazine derivatives.

Materials:

-

2-chlorophenothiazine

-

1-bromo-3-chloropropane

-

Piperazine

-

2-hydroxyethylpiperazine

-

3,4,5-trimethoxybenzoyl chloride

-

Sodium hydride (NaH)

-

Potassium carbonate (K₂CO₃)

-

Triethylamine (Et₃N)

-

Dimethylformamide (DMF)

-

Acetone

-

Dichloromethane (DCM)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Alkylation of 2-chlorophenothiazine: 2-chlorophenothiazine is reacted with 1-bromo-3-chloropropane in the presence of a strong base like sodium hydride in an anhydrous solvent such as DMF to yield 10-(3-chloropropyl)-2-chlorophenothiazine.

-

Coupling with Piperazine: The resulting intermediate is then coupled with an excess of piperazine in a solvent like acetone with a base such as potassium carbonate to form 1-(3-(2-chlorophenothiazin-10-yl)propyl)piperazine.

-

Esterification: In a separate reaction, 2-hydroxyethylpiperazine is esterified with 3,4,5-trimethoxybenzoyl chloride in the presence of a non-nucleophilic base like triethylamine in a solvent such as dichloromethane to produce 2-(piperazin-1-yl)ethyl 3,4,5-trimethoxybenzoate.

-

Final Coupling: The two key intermediates are then coupled to yield this compound.

-

Purification: The crude product is purified using column chromatography on silica gel.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Procedure:

-

A small amount of the purified solid this compound is packed into a capillary tube.

-

The capillary tube is placed in the melting point apparatus.

-

The temperature is gradually increased, and the range at which the substance melts is recorded. For this compound base, a melting point of 102-107 °C has been reported[2].

High-Performance Liquid Chromatography (HPLC) Analysis

A reverse-phase HPLC method can be developed for the analysis of this compound to determine its purity and for quantification in various matrices.

Instrumentation and Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH adjusted). The exact ratio can be optimized.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound shows significant absorbance (e.g., 254 nm).

-

Injection Volume: 20 µL.

-

Temperature: Ambient.

Procedure:

-

Standard and Sample Preparation: Prepare standard solutions of this compound of known concentrations and the sample solution in the mobile phase or a compatible solvent.

-

Chromatographic Run: Inject the standard and sample solutions into the HPLC system.

-

Data Analysis: Analyze the resulting chromatograms to determine the retention time, peak area, and purity of this compound.

Mechanism of Action: Calmodulin Inhibition

This compound is known to be an inhibitor of calmodulin, a key calcium-binding protein involved in numerous cellular signaling pathways. By inhibiting calmodulin, this compound can disrupt these pathways, which is believed to be the basis of its pharmacological effects.

The binding of calcium ions to calmodulin induces a conformational change, activating it. The active Ca²⁺/Calmodulin complex then interacts with and modulates the activity of various downstream effector proteins, such as calcineurin and Ca²⁺/calmodulin-dependent protein kinases (CaMKs). This compound exerts its inhibitory effect by binding to the active calmodulin complex, thereby preventing it from interacting with its target proteins and disrupting the downstream signaling cascade.

Conclusion

This technical guide provides a consolidated overview of the physical and chemical properties of this compound, along with foundational experimental protocols for its synthesis and analysis. The visualization of its mechanism of action as a calmodulin inhibitor offers a clear perspective for researchers in the field. Further experimental determination of properties like boiling point, pKa, and logP, as well as detailed spectroscopic analysis, will be crucial for a more complete characterization of this compound and to facilitate its potential therapeutic applications.

References

- 1. egpat.com [egpat.com]

- 2. mdpi.com [mdpi.com]

- 3. BMRB Featured System: Calmodulin [bmrb.io]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

Metofenazate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Metofenazate, a phenothiazine derivative, is a compound of interest for its potential therapeutic applications. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for advancing research and developing viable pharmaceutical formulations. This technical guide provides a comprehensive overview of available data on the solubility and stability of this compound, alongside detailed experimental protocols for its assessment.

Core Physicochemical Properties

This compound is characterized by its phenothiazine core structure, which significantly influences its chemical behavior. Key properties are summarized below:

| Property | Value | Reference |

| Molecular Formula | C₃₁H₃₆ClN₃O₅S | --INVALID-LINK-- |

| Molecular Weight | 598.2 g/mol | --INVALID-LINK-- |

| Appearance | Solid | [Various Supplier Data] |

| LogP | 5.77 | [Calculated] |

Solubility Profile

Qualitative Solubility:

This compound is generally described as being soluble in dimethyl sulfoxide (DMSO). Its aqueous solubility is expected to be low and pH-dependent, a common characteristic of basic compounds like phenothiazine derivatives.

Quantitative Solubility Data:

| Solvent | Solubility (mg/mL) | Temperature (°C) | Method |

| Dimethyl Sulfoxide (DMSO) | 100 | Not Specified | Not Specified |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound powder

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, acetone, acetonitrile)

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Add an excess amount of this compound powder to a known volume of the selected solvent in a sealed container (e.g., glass vial). The excess solid should be clearly visible.

-

Place the containers in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After the equilibration period, allow the samples to stand to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated HPLC method.

-

Calculate the original solubility in mg/mL.

Logical Workflow for Solubility Determination

In Vitro Profile of Metofenazate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metofenazate, a phenothiazine derivative also known as Methophenazine, is a selective calmodulin (CaM) inhibitor. This document provides a comprehensive overview of the in vitro studies on this compound, focusing on its mechanism of action, effects on key signaling pathways, and relevant experimental protocols. Quantitative data from various assays are summarized to provide a clear understanding of its biochemical and cellular activities. The information presented herein is intended to serve as a technical guide for researchers and professionals in drug development exploring the therapeutic potential of this compound.

Introduction

This compound is a member of the phenothiazine class of compounds, which are known for their diverse pharmacological activities. A key distinguishing feature of this compound is its selective inhibition of calmodulin, a ubiquitous and essential calcium-binding protein that plays a pivotal role in numerous cellular signaling pathways. By modulating calmodulin activity, this compound has the potential to influence a wide range of physiological processes, making it a subject of interest for various therapeutic applications. This guide will delve into the in vitro experimental data that elucidates the molecular mechanisms underlying the effects of this compound.

Mechanism of Action: Calmodulin Inhibition

The primary mechanism of action of this compound is the selective inhibition of calmodulin. This interaction has been characterized through various in vitro assays, which are detailed below.

Quantitative Data on Calmodulin Inhibition

The inhibitory potency of this compound against calmodulin has been quantified using different experimental approaches. The key parameters are summarized in the table below.

| Assay Type | Parameter | Value (µmol/L) | Target | Source |

| Phosphodiesterase Inhibition Assay | Kᵢ | 7 | Calmodulin-dependent cyclic nucleotide phosphodiesterase | [1] |

| Fluorescence Enhancement Assay | Half-maximal effect | 6 | Calmodulin-dye complex | [1] |

Table 1: In Vitro Inhibition of Calmodulin by this compound [1]

Experimental Protocol: Calmodulin-Dependent Phosphodiesterase Inhibition Assay

This assay measures the ability of this compound to inhibit the activity of cyclic nucleotide phosphodiesterase that is dependent on calmodulin for its function.

Principle: Calmodulin, in the presence of Ca²⁺, activates phosphodiesterase (PDE), which in turn hydrolyzes cyclic adenosine monophosphate (cAMP) to adenosine monophosphate (AMP). The inhibitory effect of this compound is determined by quantifying the reduction in PDE activity.

Materials:

-

Calmodulin

-

Calmodulin-dependent cyclic nucleotide phosphodiesterase (PDE1)

-

cAMP

-

This compound

-

Assay Buffer (e.g., Tris-HCl buffer with appropriate pH and cofactors)

-

Detection reagents for AMP or a system to measure the disappearance of cAMP.

Procedure:

-

Prepare a reaction mixture containing the assay buffer, calmodulin, and phosphodiesterase.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding the substrate, cAMP.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific period.

-

Stop the reaction.

-

Quantify the amount of AMP produced or the remaining cAMP using a suitable method (e.g., HPLC, colorimetric assay, or radiometric assay).

-

Calculate the percentage of inhibition for each concentration of this compound and determine the Kᵢ value.

Figure 1: Workflow for Calmodulin-Dependent Phosphodiesterase Inhibition Assay.

Selectivity Profile

A significant finding from in vitro studies is the selectivity of this compound for calmodulin over other calcium-binding proteins like troponin C. In a fluorescence-based assay, this compound did not significantly influence the fluorescence of a troponin C-dye complex at concentrations up to 1000 µmol/L, whereas it showed a half-maximal fluorescence enhancement of the calmodulin-dye complex at 6 µmol/L[1]. This selectivity is crucial as it suggests a more targeted pharmacological effect with potentially fewer off-target effects related to troponin C modulation in muscle tissue.

Effects on Downstream Signaling Pathways

By inhibiting calmodulin, this compound is expected to modulate the activity of various downstream effector proteins that are dependent on Ca²⁺/calmodulin signaling.

Calmodulin-Dependent Kinases (CaMKs)

Calmodulin-dependent kinases, such as CaMKII, are critical mediators of calcium signaling in numerous cellular processes, including neurotransmission and gene expression. As a calmodulin inhibitor, this compound is predicted to inhibit the activation of CaMKII. Direct quantitative in vitro studies on the effect of this compound on CaMKII activity are currently limited. However, the established inhibition of calmodulin strongly implies an indirect inhibitory effect on CaMKII activation.

Figure 2: Proposed inhibitory effect of this compound on the CaMKII signaling pathway.

Interaction with Neurotransmitter Receptors

Phenothiazines are well-known for their interactions with various neurotransmitter receptors, particularly dopamine receptors.

Dopamine D2 Receptor Binding

Experimental Protocol: Dopamine D2 Receptor Binding Assay

A common method to determine the binding affinity of a compound to the D2 receptor is a competitive radioligand binding assay using [³H]-spiperone.

Principle: This assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand ([³H]-spiperone) that has a high affinity for the D2 receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, from which the inhibition constant (Kᵢ) can be calculated.

Materials:

-

Cell membranes expressing dopamine D2 receptors (e.g., from transfected cell lines or brain tissue)

-

[³H]-spiperone (radioligand)

-

This compound (test compound)

-

A non-radiolabeled D2 receptor antagonist for determining non-specific binding (e.g., haloperidol or unlabeled spiperone)

-

Assay buffer (e.g., Tris-HCl with appropriate ions)

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Incubate the D2 receptor-containing membranes with varying concentrations of this compound.

-

Add a fixed concentration of [³H]-spiperone to the incubation mixture.

-

For determining non-specific binding, a separate set of tubes containing a high concentration of a non-radiolabeled antagonist is included.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Figure 3: Workflow for Dopamine D2 Receptor Binding Assay.

In Vitro Cytotoxicity

The cytotoxic potential of this compound is an important parameter for evaluating its therapeutic window. While specific IC₅₀ values for this compound against a broad panel of cancer cell lines are not extensively documented in the readily available literature, the general experimental approach to determine cytotoxicity is well-established.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Cell culture medium and supplements

-

This compound

-

MTT solution

-

Solubilizing agent (e.g., DMSO, isopropanol)

-

96-well plates

-

Microplate reader.

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound. Include untreated control wells.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for a few hours, allowing formazan crystals to form.

-

Add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance of the resulting colored solution using a microplate reader at an appropriate wavelength (e.g., 570 nm).

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the cell viability against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion

The in vitro data presented in this guide highlight this compound as a selective calmodulin inhibitor with a Ki of 7 µmol/L for calmodulin-dependent phosphodiesterase. Its selectivity for calmodulin over troponin C suggests a favorable profile for targeted therapeutic intervention in pathways regulated by Ca²⁺/calmodulin signaling. While its interaction with dopamine D2 receptors is anticipated based on its phenothiazine structure, further quantitative binding studies are needed to fully characterize this aspect of its pharmacology. Similarly, comprehensive cytotoxicity screening across various cell lines will be essential to define its therapeutic index. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the in vitro properties of this compound and explore its potential in drug discovery and development.

References

Unveiling the Biological Activity of Metofenazate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metofenazate, a phenothiazine derivative, has been identified as a potent and selective inhibitor of calmodulin (CaM), a ubiquitous and essential calcium-binding protein that orchestrates a vast array of cellular processes. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activity, with a focus on its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization. The information presented herein is intended to serve as a valuable resource for researchers investigating calmodulin-mediated signaling pathways and for professionals involved in the development of novel therapeutic agents targeting these pathways.

Core Mechanism of Action: Calmodulin Inhibition

This compound exerts its biological effects primarily through the direct inhibition of calmodulin. This interaction is calcium-dependent, a characteristic feature of many phenothiazine-based calmodulin antagonists. In the presence of calcium ions (Ca²⁺), calmodulin undergoes a conformational change, exposing hydrophobic domains that are crucial for its interaction with and activation of downstream target enzymes. This compound is believed to bind to these exposed hydrophobic regions on Ca²⁺-activated calmodulin, thereby preventing it from interacting with and activating its target proteins. This blockade of calmodulin's function disrupts the numerous signaling cascades that are dependent on its activity.

Quantitative Analysis of this compound's Inhibitory Activity

The inhibitory potency of this compound against calmodulin has been quantified in various in vitro assays. These studies highlight its efficacy and selectivity, particularly in comparison to other well-known calmodulin inhibitors like trifluoperazine (TFP).

| Parameter | Value | Assay | Reference |

| Ki (Inhibition Constant) | 7 µmol/l | Calmodulin-dependent cyclic nucleotide phosphodiesterase activation | [1] |

| Concentration for Half-Maximal Fluorescence Enhancement | 6 µmol/l | Fluorescence-based calmodulin binding assay with 3,3'-dipropylthiocarbocyanine iodide | [1] |

This compound has been shown to be a more selective inhibitor of calmodulin compared to trifluoperazine. While TFP also inhibits troponin C, another calcium-binding protein, this compound demonstrates a significantly lower affinity for troponin C, making it a more specific tool for studying calmodulin-mediated processes.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a compound's biological activity. The following sections outline the key experimental protocols used to characterize this compound's interaction with calmodulin.

Calmodulin-Dependent Cyclic Nucleotide Phosphodiesterase (PDE) Activation Assay

This assay is a functional assessment of calmodulin inhibition. Calmodulin activates cyclic nucleotide phosphodiesterase, which in turn hydrolyzes cyclic nucleotides like cAMP. An inhibitor of calmodulin will prevent this activation, leading to a decrease in PDE activity.

Principle:

The activity of calmodulin-dependent PDE is measured in the presence and absence of the inhibitor (this compound). The concentration of the inhibitor that produces 50% inhibition of the maximal calmodulin-stimulated PDE activity (IC50) can be determined, and from this, the inhibition constant (Ki) can be calculated.

Illustrative Protocol:

-

Reagents:

-

Purified calmodulin

-

Calmodulin-dependent cyclic nucleotide phosphodiesterase (e.g., from bovine brain)

-

Cyclic adenosine monophosphate (cAMP) as substrate

-

Snake venom nucleotidase (e.g., from Crotalus atrox) to convert AMP to adenosine

-

Inorganic pyrophosphatase

-

Tris-HCl buffer

-

CaCl₂

-

This compound stock solution

-

-

Procedure: a. Prepare a reaction mixture containing Tris-HCl buffer, CaCl₂, and a defined concentration of cAMP. b. Add a fixed amount of calmodulin and phosphodiesterase to the reaction mixture. c. To experimental tubes, add varying concentrations of this compound. Control tubes will not contain the inhibitor. d. Initiate the reaction by adding the enzyme mixture to the substrate mixture. e. Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration. f. Stop the reaction by adding a stopping reagent (e.g., EDTA to chelate Ca²⁺). g. Add snake venom nucleotidase and inorganic pyrophosphatase and incubate further to convert the product AMP to adenosine and inorganic phosphate. h. Quantify the amount of inorganic phosphate released using a colorimetric method (e.g., molybdate assay).

-

Data Analysis:

-

Plot the percentage of PDE inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value from the dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration of calmodulin and its affinity for the enzyme.

-

Fluorescence-Based Calmodulin Binding Assay

This assay directly measures the binding of the inhibitor to calmodulin by monitoring changes in the fluorescence of a probe.

Principle:

The fluorescent dye 3,3'-dipropylthiocarbocyanine iodide exhibits enhanced fluorescence upon binding to the hydrophobic regions of calmodulin that are exposed in the presence of Ca²⁺. An inhibitor that competes for these binding sites will displace the dye, leading to a change in fluorescence.

Illustrative Protocol:

-

Reagents:

-

Purified calmodulin

-

3,3'-dipropylthiocarbocyanine iodide (fluorescent probe)

-

Tris-HCl buffer

-

CaCl₂

-

This compound stock solution

-

-

Procedure: a. Prepare a solution containing Tris-HCl buffer, CaCl₂, and a fixed concentration of calmodulin. b. Add the fluorescent dye to the calmodulin solution. c. Measure the baseline fluorescence of the calmodulin-dye complex using a spectrofluorometer at the appropriate excitation and emission wavelengths. d. Add increasing concentrations of this compound to the solution. e. After each addition, allow the system to equilibrate and measure the fluorescence intensity.

-

Data Analysis:

-

Plot the change in fluorescence intensity against the concentration of this compound.

-

The concentration of this compound that causes a half-maximal change in fluorescence corresponds to the EC50 value, which is an indicator of its binding affinity.

-

Signaling Pathway and Experimental Workflow Visualization

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Mechanism of this compound action on the Calmodulin signaling pathway.

Caption: Workflow for the Calmodulin-Dependent PDE Activation Assay.

Caption: Workflow for the Fluorescence-Based Calmodulin Binding Assay.

Conclusion